molecular formula C9H7BrOS B3253435 3-Bromothiochroman-4-one CAS No. 22366-66-1

3-Bromothiochroman-4-one

Cat. No. B3253435
CAS RN: 22366-66-1
M. Wt: 243.12 g/mol
InChI Key: OANMZAJUKVSPDC-UHFFFAOYSA-N
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Description

3-Bromothiochroman-4-one is a chemical compound with the molecular formula C9H7BrOS . It is a thio analog of chromones, where the O-1 atom is replaced with a sulfur atom .


Synthesis Analysis

Classical methods for the synthesis of the thiochromone system involve the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid and cyclization of acrylates obtained from thiophenols and propiolates . The introduction of an electron-withdrawing substituent at position 3 of thiochromones substantially increases their reactivity .


Molecular Structure Analysis

The relatively low reactivity of thiochromones is associated with the greater aromaticity of the thiopyrone ring and the lower electrophilicity of the C-2 atom, which is the part of the chromone molecule that is typically attacked first by nucleophiles .


Chemical Reactions Analysis

3-Bromothiochroman-4-one and its S-oxide undergo ring contraction on heating, especially in the presence of sodium acetate, to give mixtures which include thioindigo and the ethanediylidenethioindigo . Brominated 2,2-dimethylthiochroman-4-one reacts on silica gel to form thioindigo, thioindirubin, and the bis(benzothieno)pyran .

Scientific Research Applications

Safety and Hazards

3-Bromothiochroman-4-one is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Thiochromones, including 3-Bromothiochroman-4-one, are known to possess various types of biological activity and have found applications in organic synthesis . They are structurally analogous to the homoisoflavonoids with a sulfur atom in the pyran-4-one ring . These compounds are of interest due to their promising biological activities and their potential as building blocks in medicinal chemistry .

properties

IUPAC Name

3-bromo-2,3-dihydrothiochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrOS/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANMZAJUKVSPDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothiochroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common reaction pathways of 3-Bromothiochroman-4-one?

A1: 3-Bromothiochroman-4-one exhibits a fascinating reactivity profile, readily undergoing a variety of transformations. Key reactions include:

  • Ring Contraction: This compound can undergo ring contraction reactions, particularly when heated in the presence of sodium acetate. This leads to the formation of compounds like thioindigo and ethanediylidenethioindigo. [, ]
  • Dehydrogenation: Reaction with xenon difluoride can result in dehydrogenation, converting 3-bromothiochroman-4-one to 3-bromothiochromen-4-one. [, ]

Q2: Can you elaborate on the ring contraction reaction and its significance?

A: The ring contraction of 3-bromothiochroman-4-one is a key reaction that highlights its synthetic utility. [, ] When heated, especially with sodium acetate, the six-membered thiochroman ring contracts to form a five-membered thioindoxyl system. This reaction is particularly interesting because it allows access to the thioindigo class of compounds, which are valuable dyes and pigments.

Q3: How does the presence of bromine influence the reactivity of 3-Bromothiochroman-4-one?

A3: The bromine atom in 3-Bromothiochroman-4-one plays a significant role in its reactivity.

  • Activation towards Ring Contraction: The electron-withdrawing nature of bromine likely facilitates the ring contraction reaction by making the carbon atom at position 3 more susceptible to nucleophilic attack. []
  • Substrate for Dehydrogenation: The presence of bromine enables dehydrogenation reactions with xenon difluoride, leading to the formation of the corresponding thiochromen-4-one derivative. [, ]

Q4: Are there any applications of 3-Bromothiochroman-4-one or its derivatives?

A4: While 3-Bromothiochroman-4-one itself may not have direct applications, its value lies in its role as a synthetic intermediate.

  • Synthesis of Thioindigo Dyes: The ring contraction reaction of 3-bromothiochroman-4-one provides a route to thioindigo dyes, which have historical significance in the textile industry. []
  • Building Block for Heterocyclic Compounds: Its reactivity profile makes it a useful building block for the synthesis of various heterocyclic compounds, which could have potential applications in medicinal chemistry or materials science. []

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